molecular formula C51H88N4O4S2 B10767256 Disbac10

Disbac10

Cat. No.: B10767256
M. Wt: 885.4 g/mol
InChI Key: PXRLNZXPUUPVIB-HEFFKOSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Disbac10 primarily undergoes photophysical reactions due to its role as a fluorescent probe. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution .

Common Reagents and Conditions

The primary reagents used with this compound are fluorescein-labeled proteins and other fluorophores. The conditions for its use involve maintaining the compound in a suitable solvent and protecting it from light to prevent photobleaching .

Major Products Formed

The major product formed during the use of this compound is the emission of photons at a higher wavelength, which is detected in FRET assays .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disbac10 is unique due to its high sensitivity to voltage changes and its ability to rapidly translocate across the cell membrane. This makes it particularly useful in FRET assays for studying dynamic changes in cell membrane potential .

Properties

Molecular Formula

C51H88N4O4S2

Molecular Weight

885.4 g/mol

IUPAC Name

1,3-didecyl-5-[(E)-3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3/b38-37+

InChI Key

PXRLNZXPUUPVIB-HEFFKOSUSA-N

Isomeric SMILES

CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

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